5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
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Overview
Description
5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound features a unique structure with an octahydrocyclopenta[c]pyrrol moiety attached to the pyrimidine ring via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotection and anti-inflammatory activities
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine: Similar structure with a pyrazole moiety instead of a methoxy group.
Other pyrimidine derivatives: Compounds with variations in the substituents on the pyrimidine ring, leading to different biological activities and properties
Uniqueness
5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine stands out due to its unique combination of the octahydrocyclopenta[c]pyrrol moiety and the methoxy linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-5-15-12(16-6-10)17-9-13-4-2-3-11(13)7-14-8-13/h5-6,11,14H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNOGOGGYSXNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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